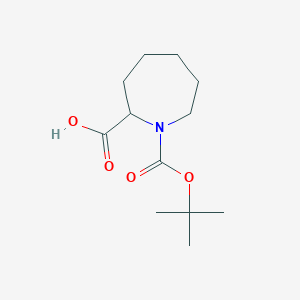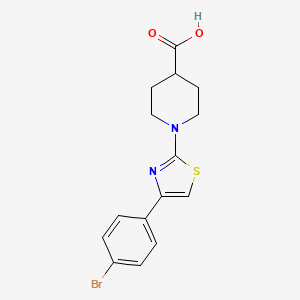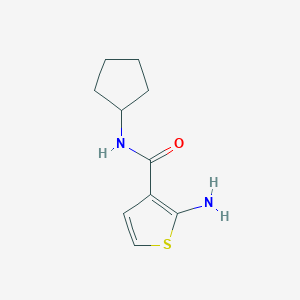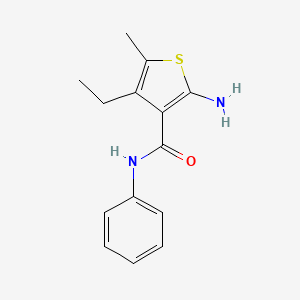![molecular formula C14H19N3OS B1274823 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-03-8](/img/structure/B1274823.png)
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which provides a platform for further functionalization and the introduction of various substituents that can alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazonates with various amines or halides. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, other triazole derivatives have been synthesized from reactions involving carboxylic acid hydrazides, amino-triazoles, and aldehydes . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular geometry, vibrational frequencies, and chemical shift values . These techniques would be essential in determining the molecular structure of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in compounds exhibiting thiol-thione equilibrium . They can also participate in reactions to form fused ring systems, such as triazolothiadiazoles and triazolothiadiazines, which have been explored for their biological activities . The reactivity of the triazole ring towards nucleophilic substitution or addition reactions could be explored for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the triazole ring. Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), can provide insights into the electronic structure, photophysical properties, and nonlinear optical properties . Experimental studies on the luminescent and nonlinear optical properties of similar compounds have shown that these properties can be significant, with potential applications in materials science .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives, including those similar to 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been extensively studied. These compounds are synthesized through various chemical reactions, often involving the interaction of thiocarbohydrazides with different aldehydes in the presence of ethanol and HCl. The physical and spectral data of these synthesized compounds are thoroughly analyzed to understand their structure and properties (Martin, 2020).
Antimicrobial Activity
Some 1,2,4-triazole derivatives have been shown to possess moderate to good antimicrobial activity. The antimicrobial potential is evaluated through the synthesis of novel compounds and their testing against various microorganisms. These studies contribute to the development of new antimicrobial agents and broaden the understanding of the antimicrobial properties of triazole derivatives (Martin, 2020).
Antioxidative Activity
Research has also explored the antioxidative properties of certain 1,2,4-triazole derivatives. These compounds have been investigated for their ability to mitigate oxidative stress induced by various factors, showing promise in oxidative stress management (Aktay et al., 2005).
Structural Studies
The structural aspects of 1,2,4-triazole derivatives, including crystal structure analysis and theoretical studies, are critical for understanding their chemical behavior and potential applications. Detailed structural comparisons with aromatic analogs help elucidate the molecular interactions and stability of these compounds, providing insights into their potential utility in various scientific domains (Wawrzycka-Gorczyca & Siwek, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPWDXRUPLLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391767 |
Source


|
| Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-03-8 |
Source


|
| Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


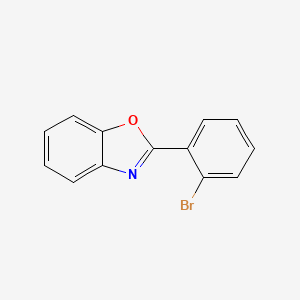
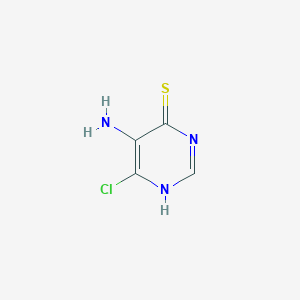


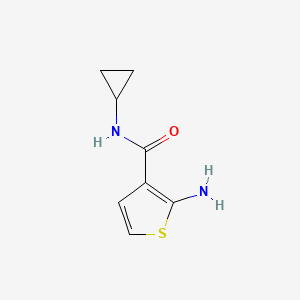
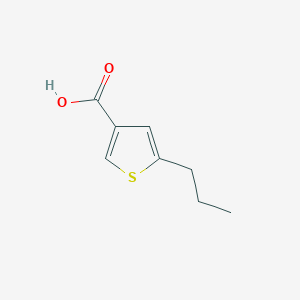
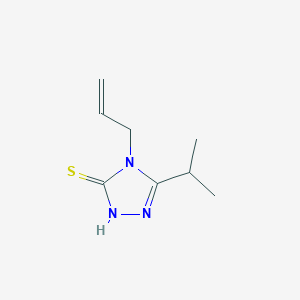
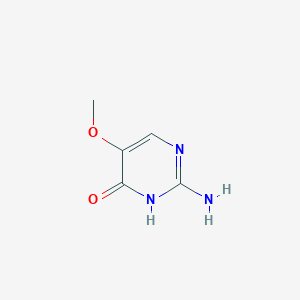
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)
